molecular formula C16H14N2O2 B5303906 N-[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]acetamide

N-[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]acetamide

Cat. No. B5303906
M. Wt: 266.29 g/mol
InChI Key: VUVMYRDCVBBYLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]acetamide, also known as MMB-2201, is a synthetic cannabinoid that is commonly used in scientific research. It is a potent agonist of the cannabinoid receptors, which are responsible for the effects of cannabis on the body. MMB-2201 has a similar chemical structure to other synthetic cannabinoids such as JWH-018 and AM-2201, but it is more potent and has a longer duration of action.

Mechanism of Action

The mechanism of action of N-[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]acetamide involves binding to the cannabinoid receptors in the body. The CB1 receptor is mainly found in the brain and is responsible for the psychoactive effects of cannabis. The CB2 receptor is mainly found in the immune system and is involved in inflammation and pain. N-[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]acetamide has a high affinity for both of these receptors, which leads to its potent effects.
Biochemical and Physiological Effects
N-[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]acetamide has been shown to have a wide range of biochemical and physiological effects in the body. It is a potent agonist of the cannabinoid receptors, which leads to the activation of several signaling pathways. These pathways are involved in the regulation of neurotransmitter release, inflammation, and pain. N-[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]acetamide has been shown to have both analgesic and anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

N-[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]acetamide has several advantages for use in lab experiments. It is a potent agonist of the cannabinoid receptors, which allows for the investigation of their effects on the body. It has a longer duration of action than other synthetic cannabinoids, which allows for longer experiments. However, N-[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]acetamide also has several limitations. It is highly potent and can cause adverse effects in animal models if not used properly. It can also be difficult to obtain and synthesize, which can limit its availability for research purposes.

Future Directions

There are several future directions for research on N-[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]acetamide. One area of interest is the investigation of its effects on the immune system and inflammation. N-[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]acetamide has been shown to have anti-inflammatory effects, and further research could lead to the development of new treatments for inflammatory diseases. Another area of interest is the investigation of the effects of N-[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]acetamide on the brain and behavior. N-[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]acetamide has been shown to have psychoactive effects, and further research could lead to a better understanding of the mechanisms underlying these effects. Overall, N-[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]acetamide is a promising compound for use in scientific research, and further investigation could lead to new treatments for a wide range of diseases.

Synthesis Methods

The synthesis of N-[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]acetamide involves several steps, including the preparation of the starting materials and the reaction conditions. The first step is the preparation of 2-methylphenylacetic acid, which is then reacted with 2-aminophenol to form the benzoxazole ring. The final step involves the acetylation of the amine group to form the acetamide moiety. The synthesis of N-[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]acetamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]acetamide is commonly used in scientific research to study the effects of synthetic cannabinoids on the body. It is used to investigate the mechanism of action of these compounds and their effects on the cannabinoid receptors. N-[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]acetamide has been shown to have a high affinity for the CB1 and CB2 receptors, which are found throughout the body and are involved in a wide range of physiological processes.

properties

IUPAC Name

N-[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-10-5-3-4-6-13(10)16-18-14-8-7-12(17-11(2)19)9-15(14)20-16/h3-9H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVMYRDCVBBYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(O2)C=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]acetamide

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